![molecular formula C17H13F4N3O B3017204 4-(3-fluorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 860786-30-7](/img/structure/B3017204.png)
4-(3-fluorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-fluorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one is a useful research compound. Its molecular formula is C17H13F4N3O and its molecular weight is 351.305. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
One study describes the microwave-assisted and conventional synthesis of new metal-free and metal phthalocyanines containing 4-(p-fluorophenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one moiety. These compounds exhibit solubility in CHCl3, DMF, and DMSO, and their structures were elucidated using elemental analysis, IR, NMR, UV–Vis spectroscopies, and single crystal diffraction techniques (Kahveci et al., 2007).
Another study synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and investigated their antimicrobial activities. The derivatives were synthesized from the reaction of various ester ethoxycarbonylhydrazones with several primary amines, demonstrating good or moderate activities against test microorganisms (Bektaş et al., 2007).
Applications in Molecular Design
Research into the design and synthesis of isostructural compounds with potential pharmacological applications has also been conducted. For instance, isostructural thiazoles containing the 4-fluorophenyl moiety were synthesized, and their crystal structures were determined by single crystal diffraction, revealing insights into their molecular configurations and potential applications in drug design (Kariuki et al., 2021).
Antioxidant and Antimicrobial Properties
Additionally, the antioxidant and antimicrobial properties of triazolyl-benzimidazole compounds, closely related to the target compound, were studied. The crystal structures of these compounds were determined, highlighting the intermolecular interactions that contribute to their stability and potential bioactivity (Karayel et al., 2015).
Electronic Structures and Photophysical Properties
Moreover, the electronic structures and photophysical properties of Ir(III) complexes with ligands related to the target compound were investigated using DFT/TDDFT calculations. This study provided insights into the potential OLED applications of these complexes, highlighting the impact of ligand properties on photophysical characteristics (Liu et al., 2013).
Mecanismo De Acción
Target of Action
Compounds with a trifluoromethyl (-cf3) group have been found to exhibit improved drug potency toward various enzymes .
Mode of Action
It is known that the trifluoromethyl group can enhance the potency of drugs by lowering the pka of certain functional groups, enabling key hydrogen bonding interactions with proteins .
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of potential drug molecules for various diseases and disorders .
Pharmacokinetics
The presence of fluorine or fluorine-containing functional groups in a compound can significantly impact its chemical reactivity, physico-chemical behavior, and biological activity .
Result of Action
Compounds with similar structures have been found to exhibit antiviral activities and inhibit certain enzymes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s reactivity and interaction with its targets. The trifluoromethyl group’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity of the compound .
Direcciones Futuras
Propiedades
IUPAC Name |
4-(3-fluorophenyl)-5-methyl-2-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F4N3O/c1-11-22-23(10-12-4-2-5-13(8-12)17(19,20)21)16(25)24(11)15-7-3-6-14(18)9-15/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWBZAWPBHLTAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC(=CC=C2)F)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F4N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(4-bromobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3017125.png)
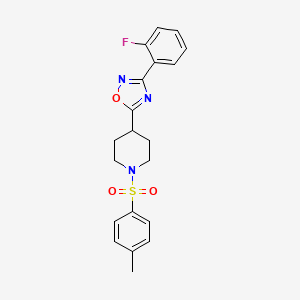
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B3017128.png)
![3,4,7,9-tetramethyl-1-(2-methylpropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B3017129.png)

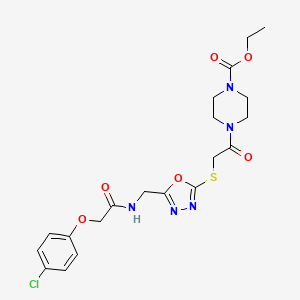
![Ethyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate](/img/structure/B3017132.png)
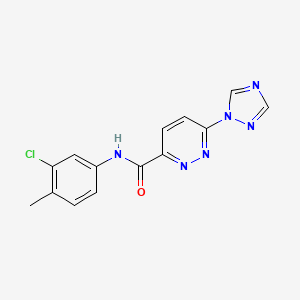
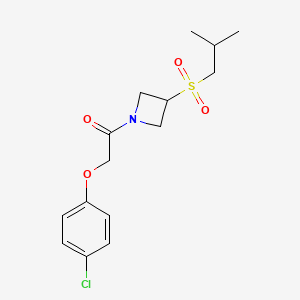
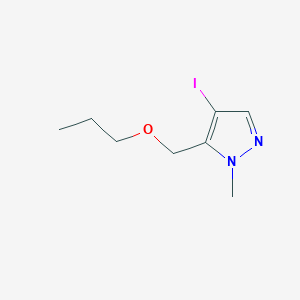
![2-[(3-nitrobenzyl)sulfanyl]-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone](/img/structure/B3017138.png)


![5-bromo-2-chloro-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B3017144.png)
